Triphenylphosphine Borane
Overview
Description
Triphenylphosphine Borane is a chemical compound formed by the combination of triphenylphosphine and borane. It is widely used in organic synthesis and serves as a versatile reagent in various chemical reactions. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Mechanism of Action
Target of Action
Triphenylphosphine Borane (TPPB) is a versatile compound that interacts with various targets. It has been used as a reactant for C-P cross coupling with aryl iodides, synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange, and catalyst-free alcoholysis to deprotect phosphane-boranes . It also undergoes heterolytic activation, deprotection via reactions with resin-supported amines, and insertion of overcrowded silylene into hydroboranes .
Mode of Action
The mode of action of TPPB involves its interaction with its targets, leading to various changes. For instance, in the case of phosphine-boranes, they are produced by treating the parent phosphine with a source of borane . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
Biochemical Pathways
TPPB affects several biochemical pathways. A highly porous triphenylphosphine-based polymer was applied as a solid Wittig reagent which underwent, in a multi-step cycle, in total six post-synthetic modifications. This allowed to regenerate the solid Wittig reagent and reuse it for the same reaction cycle again .
Pharmacokinetics
The absorption-distribution properties of TPPB were assessed using in silico and machine learning methodologies. Features examined included cellular permeability, octanol-water partition coefficient, blood-brain barrier permeability, oral absorption, and serum protein binding . These methods predicted that phosphine-borane compounds and their metabolites meet the necessary pharmacokinetic features for orally active drug candidates .
Result of Action
The molecular and cellular effects of TPPB’s action are diverse. For instance, phosphine-borane complexes are novel chemical entities with preclinical efficacy in neuronal and ophthalmic disease models. In vitro and in vivo studies showed that the metabolites of these compounds are capable of cleaving disulfide bonds implicated in the downstream effects of axonal injury .
Action Environment
The action, efficacy, and stability of TPPB can be influenced by environmental factors. For instance, the borane catalyst activates the nitrone via Lewis acid–base interactions, which facilitates the nucleophilic attack of the ylidic carbon of Ph3PCCO resulting in the cyclized borane-5-isoxazolidinone adduct from which the 5-isoxazolidinone is liberated via borane–nitrone adduct formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylphosphine Borane can be synthesized by reacting triphenylphosphine with borane-dimethylsulfide complex or borane-tetrahydrofuran complex. The reaction typically takes place in an inert atmosphere to prevent oxidation. The general reaction is as follows:
(C6H5)3P+BH3⋅S(CH3)2→(C6H5)3P⋅BH3+S(CH3)2
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form triphenylphosphine oxide and borane.
Reduction: It is used as a reducing agent in various organic reactions, including the reduction of aldehydes and ketones.
Substitution: The compound can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Commonly uses solvents like tetrahydrofuran or benzene under mild conditions.
Substitution: Often involves nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Triphenylphosphine oxide and borane.
Reduction: Corresponding alcohols from aldehydes and ketones.
Substitution: Various substituted phosphine-borane complexes.
Scientific Research Applications
Triphenylphosphine Borane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction, a key step in the synthesis of alkenes. It also serves as a ligand in transition metal catalysis.
Biology: Employed in the synthesis of biologically active molecules and as a reducing agent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but lacks the borane group. It is widely used as a ligand in metal-catalyzed reactions.
Triphenylborane: Contains boron instead of phosphorus and is used as a Lewis acid in various catalytic processes.
Triphenylphosphine Oxide: The oxidized form of triphenylphosphine, used as a byproduct in many reactions involving triphenylphosphine.
Uniqueness: Triphenylphosphine Borane is unique due to its dual functionality, combining the properties of both triphenylphosphine and borane. This makes it a versatile reagent capable of participating in a wide range of chemical reactions, from reductions to substitutions.
Properties
InChI |
InChI=1S/C18H15P.B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLQJPFCNMSTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422845 | |
Record name | Triphenylphosphine Borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-55-0 | |
Record name | Triphenylphosphine Borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Borane triphenylphosphine complex, | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of borane transfer from Triphenylphosphine Borane to amines?
A: Studies show that the transfer of borane from this compound to amines follows a direct (SN2-like) mechanism, rather than a dissociative (SN1-like) process. [] This conclusion is based on several observations, including second-order kinetics, the absence of cross-over products, and negative entropies of activation for reactions with specific amines. The rate and efficiency of this transfer are significantly influenced by the nature of the amine, phosphine, and solvent used.
Q2: How does the structure of this compound contribute to its reactivity?
A: this compound exhibits unique reactivity due to the presence of a dative bond between the phosphorus atom of triphenylphosphine and the boron atom of borane. This bonding arrangement creates an electron-deficient boron center, making it susceptible to nucleophilic attack. Additionally, the phenyl rings on the phosphorus atom can engage in π-stacking interactions, influencing the compound's reactivity and interactions with other molecules. []
Q3: Can this compound be used in the synthesis of optically active compounds?
A: Yes, research demonstrates the utility of this compound as a starting material for synthesizing chiral 1,3-oxaphospholanes and optically active bis-1,3-oxaphospholanes. [] This synthetic route involves the formation of phosphide-borane complexes as key intermediates, followed by carbon-phosphorus bond cleavage with lithium. This methodology highlights the versatility of this compound in constructing valuable chiral building blocks for organic synthesis.
Q4: What is the significance of the stabilization factor observed in this compound?
A: Calorimetric studies have revealed a small but significant stabilization factor (approximately 3.8 ± 1.3 kcal/mol) operating specifically in this compound compared to trialkylphosphine boranes and Triphenylphosphine Boron Trifluoride. [] This stabilization is attributed to enhanced back-π-bonding between the borane group and a vacant d-orbital on the phosphorus atom. This enhanced stabilization is absent in trialkylphosphine analogues and Triphenylphosphine Boron Trifluoride, suggesting a specific electronic interaction related to the aryl groups.
Q5: What are the antineoplastic activities of this compound and its derivatives?
A: Research has shown that this compound and its derivatives, particularly the cyano derivatives, demonstrate potent antineoplastic activities. [] Notably, Triphenylphosphine cyanoborane, 2-amino-4-methyl-pyridine cyanoborane, and 2-amino-pyridine cyanoborane exhibited significant activity against the growth of Ehrlich ascites carcinoma. Furthermore, several derivatives showed promising results against murine L1210 lymphoid leukemia, human Tmolt3 leukemia, uterine HeLaS cells, and human glioma cell growth.
Q6: What are the potential applications of this compound in tungsten chemistry?
A: this compound plays a crucial role in synthesizing tungsten-stabilized disecondary diphosphines. [] Transient terminal phosphinidene complexes, formed by dimerization in the presence of copper chloride, react in situ with this compound. This reaction generates disecondary diphosphine complexes, demonstrating the utility of this compound in constructing phosphorus-rich metal complexes.
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